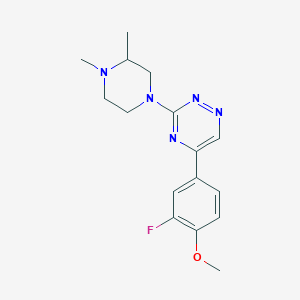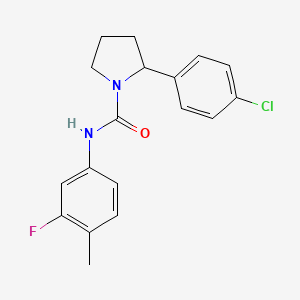
3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of hematologic malignancies and solid tumors.
作用機序
3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine exerts its anti-cancer effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and progression of cancer. By inhibiting BTK, 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine has also been shown to cross the blood-brain barrier, suggesting that it may be effective in the treatment of central nervous system malignancies.
実験室実験の利点と制限
One advantage of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine is its relatively low potency compared to other BTK inhibitors. This may limit its effectiveness in certain types of cancer or in patients with high levels of BTK activity.
将来の方向性
There are several potential future directions for the development of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine. One area of research is the combination of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine with other cancer treatments, such as immune checkpoint inhibitors or targeted therapies. Another area of research is the identification of biomarkers that can predict response to 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine, which may help to personalize treatment for individual patients. Finally, there is ongoing research into the development of more potent BTK inhibitors, which may lead to the development of more effective treatments for cancer.
合成法
The synthesis of 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine involves a multi-step process that starts with the reaction of 3,4-dimethylpiperazine with 3-fluoro-4-methoxybenzaldehyde to form an intermediate. This intermediate is then reacted with cyanoguanidine to form the final product, 3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine.
科学的研究の応用
3-(3,4-dimethyl-1-piperazinyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine has been extensively studied for its potential use in the treatment of various types of cancer. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
3-(3,4-dimethylpiperazin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c1-11-10-22(7-6-21(11)2)16-19-14(9-18-20-16)12-4-5-15(23-3)13(17)8-12/h4-5,8-9,11H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCICZEPLOGZQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C2=NC(=CN=N2)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide](/img/structure/B6013450.png)
![N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6013457.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6013476.png)

![7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6013490.png)
![11-(3,7-dimethyl-6-octen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013496.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6013500.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6013505.png)
![2-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B6013516.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6013518.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B6013520.png)
![1-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B6013525.png)
![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B6013529.png)